![molecular formula C9H14O4S B2541952 3,3-二氧代-3λ6-硫杂双环[3.3.1]壬烷-7-羧酸 CAS No. 2460756-90-3](/img/structure/B2541952.png)

3,3-二氧代-3λ6-硫杂双环[3.3.1]壬烷-7-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

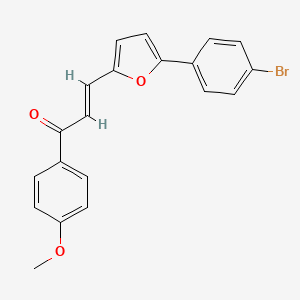

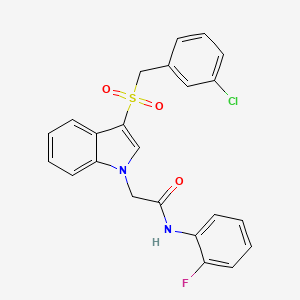

The compound "3,3-Dioxo-3lambda^6-thiabicyclo[3.3.1]nonane-7-carboxylic acid" is a derivative of the bicyclo[3.3.1]nonane family, which is a class of compounds characterized by a nine-membered ring system with various substituents. This particular compound is not directly mentioned in the provided papers, but the papers do discuss related bicyclo[3.3.1]nonane derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of bicyclo[3.3.1]nonane derivatives is well-documented in the provided literature. For instance, the synthesis of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane is achieved through an improved condensation of sulfur dichloride, sulfuryl chloride, and 1,5-cyclooctadiene, which serves as a versatile scaffold for further nucleophilic substitution reactions . Similarly, the synthesis of 3-aminobicyclo[3.3.0]octane-1,3-dicarboxylic acids involves a multi-step process starting from a readily available diketone, followed by a series of reactions including reduction, oxidation, and hydrolysis to yield the final amino acid products . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of bicyclo[3.3.1]nonane derivatives is influenced by the substituents attached to the ring system. X-ray diffraction analyses have been used to determine the structures of such compounds, revealing details about their conformation and stereochemistry . For example, the X-ray analysis of 7-benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol showed a chair-chair form, while the sulfur-containing analog existed in a chair-boat form . These findings suggest that the molecular structure of "3,3-Dioxo-3lambda^6-thiabicyclo[3.3.1]nonane-7-carboxylic acid" would also be influenced by the presence of the dioxo and carboxylic acid groups.

Chemical Reactions Analysis

The chemical reactivity of bicyclo[3.3.1]nonane derivatives is diverse, with the ability to undergo various reactions such as nucleophilic substitution, 1,2-additions, and cyclization . The neighboring-group participation by the sulfur atom in the scaffold facilitates the substitution of azides and cyanides, leading to high yields of the desired products . The reactivity of the compound would likely be influenced by the electron-withdrawing effects of the dioxo and carboxylic acid groups, which could affect its susceptibility to nucleophilic attacks.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[3.3.1]nonane derivatives are determined by their molecular structure and substituents. The conformation of these compounds can be studied using NMR spectroscopy, which provides insights into their dynamic behavior in solution . For example, bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid and its dimethyl ester were found to exist predominantly in chair-boat conformations . The solubility, melting points, and other physical properties would be specific to each derivative and would need to be empirically determined for "3,3-Dioxo-3lambda^6-thiabicyclo[3.3.1]nonane-7-carboxylic acid".

科学研究应用

合成与结构分析

酰氧基硼烷的合成:酰氧基硼烷由羧酸和三乙基硼烷或双(9-硼双环[3.3.1]壬烷)合成,展示了双环结构在合成含硼化合物中的应用,这些化合物在有机合成和材料科学中具有潜在应用 (Yalpani, Boese, Seevogel, & Köuster, 1993).

与二羧酸的反应性:证明了9-硼双环[3.3.1]壬烷与二羧酸的反应性,生成具有多种结构特征的化合物,表明了从双环支架合成复杂分子结构的潜力 (Lang, Nöth, & Schmidt, 1995).

材料科学应用

- 功能化硅氧烷:合成具有羧基官能团的线性和环状硅氧烷说明了双环结构在材料科学应用中的改性,特别是在合成具有作为液体电解质的潜在用途的两亲性化合物方面 (Turcan-Trofin et al., 2019).

制药应用

- 头孢菌素药物生产:突出了双环化合物在头孢菌素药物生产中的作用,展示了双环结构在合成关键药物中间体中的重要性 (Sun Na-na, 2010).

实验与理论研究

- 稳定的碳正离子观测:讨论了金刚烷的选择性氧化裂解-环化,证明了双环结构在促进独特的化学转化和合成新化合物的潜力 (Krasutsky et al., 2000).

属性

IUPAC Name |

3,3-dioxo-3λ6-thiabicyclo[3.3.1]nonane-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4S/c10-9(11)8-2-6-1-7(3-8)5-14(12,13)4-6/h6-8H,1-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARFIYWJNCZNGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(CC1CS(=O)(=O)C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2541869.png)

![[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid](/img/structure/B2541870.png)

![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![N-(4-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2541880.png)

![methyl 4-[(1E)-tridec-1-en-1-yl]benzoate](/img/structure/B2541881.png)

![4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2541882.png)

![Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2541891.png)